molecular formula C12H26Cl2N2 B1456215 2-Methyl-1-(4-piperidinylmethyl)piperidine dihydrochloride CAS No. 1211495-66-7

2-Methyl-1-(4-piperidinylmethyl)piperidine dihydrochloride

Cat. No.: B1456215
CAS No.: 1211495-66-7
M. Wt: 269.25 g/mol
InChI Key: WYCKSTCADPKJBL-UHFFFAOYSA-N
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Description

2-Methyl-1-(4-piperidinylmethyl)piperidine dihydrochloride is a chemical compound with the CAS number 1211495-66-7 . It is a specialty product for proteomics research . The compound is stored at room temperature and kept dry and cool .


Molecular Structure Analysis

The molecular weight of this compound is approximately 269.26 . The InChI code for this compound is 1S/C12H24N2.2ClH/c1-11-4-8-14(9-5-11)10-12-2-6-13-7-3-12;;/h11-13H,2-10H2,1H3;2*1H .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not found in the sources I accessed .

Scientific Research Applications

Synthesis and Molecular Interactions

A study by Khan et al. (2013) focuses on the synthesis and molecular structure of a compound synthesized through a one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine. The research highlights the compound's crystal and molecular structure stabilized by hydrogen bonding and C-H…π interactions, showcasing its potential in the field of crystallography and molecular design (Khan et al., 2013).

Medicinal Chemistry and Pharmacology

In pharmacological research, Nakatsuka et al. (1981) synthesized a neuroleptic agent for metabolic studies, demonstrating the compound's utility in developing neuroleptic drugs and understanding their metabolism (Nakatsuka et al., 1981). Magano et al. (2014) explored oxindole synthesis via palladium-catalyzed C-H functionalization, indicating the compound's role in the synthesis of oxindole derivatives, important in medicinal chemistry for their potential therapeutic properties (Magano et al., 2014).

Molecular Design for Photophysical Properties

Research by Reddy et al. (2013) on synthetic bacteriochlorins integrated with spiro-piperidine motifs illustrates the compound's application in designing near-infrared absorbers with tailored polarity, significant for photodynamic therapy and imaging (Reddy et al., 2013).

Cardiovascular Research

A study by Krauze et al. (2004) synthesized nitriles of dihydropyridine derivatives and investigated their cardiovascular activity and electrochemical oxidation, suggesting the compound's relevance in developing cardiovascular drugs (Krauze et al., 2004).

Mechanism of Action

The mechanism of action for 2-Methyl-1-(4-piperidinylmethyl)piperidine dihydrochloride is not specified in the sources I found. The mechanism of action would depend on the biological or chemical system in which the compound is used .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-methyl-1-(piperidin-4-ylmethyl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2.2ClH/c1-11-4-2-3-9-14(11)10-12-5-7-13-8-6-12;;/h11-13H,2-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCKSTCADPKJBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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